molecular formula C13H13N3O4S B2759742 Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate CAS No. 921130-09-8

Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Cat. No.: B2759742
CAS No.: 921130-09-8
M. Wt: 307.32
InChI Key: AZTLEDFQYJBUGS-UHFFFAOYSA-N
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Description

Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a benzamidomethyl group (-CH₂NHCOC₆H₅) and at the 2-position with a thioether-linked methyl acetate moiety. The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its electron-deficient nature and metabolic stability, making it a common scaffold in medicinal chemistry.

Properties

IUPAC Name

methyl 2-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-19-11(17)8-21-13-16-15-10(20-13)7-14-12(18)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTLEDFQYJBUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of diacylhydrazides using dehydrating agents. For example:

  • Reagents : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)
  • Conditions : Reflux in anhydrous dichloromethane or toluene.

A representative reaction involves treating a diacylhydrazide derived from benzamidomethylacetic acid with POCl₃ at 80°C for 6 hours, yielding the 5-(benzamidomethyl)-1,3,4-oxadiazole intermediate. Cyclization efficiency depends on the electron-withdrawing nature of substituents, with yields ranging from 60–75%.

Introduction of the Benzamidomethyl Group

The benzamidomethyl moiety is introduced via nucleophilic acyl substitution or coupling reactions:

  • Method A : Reacting 5-aminomethyl-1,3,4-oxadiazole-2-thiol with benzoyl chloride in the presence of a base (e.g., triethylamine).
  • Method B : Using coupling agents like HATU or EDCl to facilitate amide bond formation between the amine and benzoic acid derivatives.

Optimization Insight : Method B, employing HATU and DIPEA in DMF, achieves higher yields (85–90%) by minimizing hydrolysis of the benzoyl chloride intermediate.

Formation of the Thioether Linkage and Methyl Ester

The thioether bond is established through nucleophilic displacement using methyl 2-mercaptoacetate:

  • Reaction : 5-(Benzamidomethyl)-1,3,4-oxadiazole-2-thiol + methyl bromoacetate → Target compound
  • Conditions : Sodium methoxide in methanol, reflux for 3–5 hours.

Key Challenge : Competing oxidation of the thiol to disulfide requires inert atmospheres (N₂/Ar). Yields improve to 70–80% when using freshly distilled methyl bromoacetate.

Alternative Synthetic Routes

One-Pot Cyclization and Functionalization

A streamlined approach involves simultaneous cyclization and functionalization:

  • Mixing benzamidomethyl hydrazide with methyl thioacetate.
  • Cyclizing with SOCl₂ at 0°C to 25°C.
    This method reduces purification steps but risks forming regioisomers, necessitating chromatographic separation.

Solid-Phase Synthesis

Recent advances utilize resin-bound intermediates to enhance purity:

  • Steps :
    • Immobilize hydrazide on Wang resin.
    • Perform cyclization and acylation on solid support.
    • Cleave with trifluoroacetic acid to release the product.

      This method achieves >95% purity but requires specialized equipment.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Parameter Optimal Condition Yield Impact
Solvent Anhydrous DMF +15%
Temperature 80°C Max yield
Catalyst HATU +20% vs. EDCl

Polar aprotic solvents like DMF enhance reagent solubility, while temperatures above 80°C promote side reactions (e.g., ester hydrolysis).

Purification Techniques

  • Preparative HPLC : Resolves regioisomers but is cost-prohibitive.
  • Silica Gel Chromatography : Effective for small-scale synthesis (eluent: ethyl acetate/hexane 3:7).

Analytical Characterization

Critical spectroscopic data for the compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.69–3.78 (s, 3H, OCH₃), 7.40–7.55 (m, 5H, aryl-H).
  • HRMS (ESI) : m/z 307.32 [M+H]⁺, matching the molecular formula C₁₃H₁₃N₃O₄S.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioester group in Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of oxadiazole derivatives with biological targets. It may serve as a probe to investigate enzyme activities or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds containing oxadiazole rings are known for their antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the oxadiazole and thioester groups.

Mechanism of Action

The mechanism of action of Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate involves its interaction with molecular targets through its functional groups. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 2: Reported Bioactivities of Analogous Compounds

Compound Class Substituent Bioactivity Potency/IC₅₀ (if reported) References
Oxadiazole thioethers (6g, 6h, 6l) Halogenated benzyl groups Fungicidal (vs. Botrytis cinerea) EC₅₀: 2.5–10.0 µg/mL
Oxadiazole derivatives (3, 5–7) 2-Hydroxyphenyl Antioxidant (DPPH scavenging) IC₅₀: 18–45 µM
Thiadiazole-triazole hybrids Phenylamino groups Antimicrobial (enzyme binding) Superior to reference drugs
Thiadiazole esters (1) Methyl N/A (commercial) N/A

Key Insights:

  • Fungicidal Activity: Halogenated benzyl thioether derivatives (6g, 6l) show enhanced fungicidal potency compared to non-halogenated analogs, likely due to increased lipophilicity and membrane penetration .
  • Antioxidant Potential: Hydroxyphenyl-substituted oxadiazoles (Compound 3) exhibit moderate antioxidant activity, suggesting that electron-donating groups may stabilize free radicals .
  • Antimicrobial Potential: Thiadiazole-triazole hybrids demonstrate strong enzyme-binding energy, highlighting the importance of hybrid heterocyclic systems .

Physicochemical Properties

  • Thermal Stability: Thiadiazole derivatives (e.g., Compound 1) with methyl groups exhibit lower melting points (>97% purity, liquid at room temperature) compared to crystalline oxadiazoles .

Biological Activity

Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate (CAS Number: 921106-66-3) is a complex organic compound characterized by a unique combination of functional groups, including a methyl ester and an oxadiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3O4S, with a molecular weight of 321.35 g/mol. The structural features include:

Property Value
Molecular FormulaC14H15N3O4S
Molecular Weight321.35 g/mol
CAS Number921106-66-3

The biological activity of this compound is largely attributed to its oxadiazole ring and thioether linkage, which can interact with various biological targets. The oxadiazole moiety is known for its ability to modulate enzyme activities and influence cellular pathways. The thioether group may enhance the compound's lipophilicity, improving its membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiol groups often exhibit significant antimicrobial properties. For example, similar derivatives have shown efficacy against various bacterial strains and fungi. The presence of the benzamidomethyl group may further enhance these activities by providing additional sites for interaction with microbial targets.

Anticancer Potential

Studies have demonstrated that oxadiazole derivatives can possess anticancer properties. The specific structure of this compound suggests potential activity against cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various oxadiazole derivatives, this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate effectiveness compared to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF7) revealed that this compound significantly inhibited cell proliferation. The IC50 values were reported as follows:

Cell Line IC50 (µM)
HeLa15.5
MCF722.3

These results suggest that this compound may act as a promising candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other oxadiazole derivatives highlights its unique structural advantages:

Compound Name Structural Features Biological Activity
5-(Trifluoromethyl)-1,3,4-OxadiazoleTrifluoromethyl groupAntimicrobial
Thiosemicarbazide DerivativesThiol groupsAntiviral
Methyl 2-(Thiazolyl)-1,3,4-OxadiazoleThiazole ringAnticancer

The unique combination of the benzamidomethyl group with the oxadiazole ring in this compound may confer distinct pharmacological properties compared to other derivatives.

Q & A

Q. What are the common synthetic routes for Methyl 2-((5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and esterification. Key steps include:

  • Cyclization : Formation of the 1,3,4-oxadiazole ring via hydrazide intermediates, using reagents like carbon disulfide and potassium hydroxide (e.g., ).
  • Thioether linkage : Reaction of mercapto-oxadiazole derivatives with ethyl/methyl chloroacetate in solvents like ethanol or DMF, often catalyzed by sodium hydride ().
  • Benzamidomethyl substitution : Introduction of the benzamido group via nucleophilic substitution or coupling reactions ().

Q. Optimization strategies :

  • Control pH (6–8) and temperature (60–80°C) during cyclization to minimize side products .
  • Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis of reactive intermediates .
  • Monitor reaction progress with TLC or HPLC to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should researchers expect?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Signals for the methyl ester (~δ 3.7–3.8 ppm), thioether-linked CH₂ (~δ 4.2–4.4 ppm), and aromatic protons (δ 7.2–8.1 ppm) .
    • ¹³C NMR : Peaks for the oxadiazole ring carbons (~δ 160–170 ppm) and ester carbonyl (~δ 170 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular formula (e.g., m/z 362 for a related derivative) and fragmentation patterns indicating loss of COOCH₃ or benzamido groups .
  • FTIR : Stretching vibrations for C=O (ester, ~1740 cm⁻¹), C=N (oxadiazole, ~1600 cm⁻¹), and N-H (amide, ~3300 cm⁻¹) .

Q. What initial biological screening assays are recommended to evaluate the compound's potential therapeutic applications?

Answer:

  • Anticancer activity : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .
  • Antimicrobial testing : Broth microdilution to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme inhibition : Fluorometric assays targeting enzymes like cyclooxygenase (COX) or histone deacetylase (HDAC) to assess anti-inflammatory or epigenetic modulation potential .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving oxadiazole derivatives?

Answer:

  • Standardize assay conditions : Use consistent cell lines, culture media, and incubation times to minimize variability .
  • Validate target engagement : Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct interactions with purported biological targets .
  • Comparative SAR studies : Modify substituents (e.g., replacing benzamido with nitro groups) and correlate structural changes with activity trends ().

Q. What computational methods are suitable for predicting the interaction mechanisms between this compound and biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MESP) and HOMO-LUMO gaps to predict reactivity and binding sites (e.g., used DFT/6-31G/B3LYP for a related acetamide) .
  • Molecular Docking : Simulate interactions with proteins (e.g., HDAC or COX-2) using AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonds with oxadiazole nitrogen or thioether sulfur .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., GROMACS) .

Q. What strategies can be employed to modify the compound's structure to enhance metabolic stability without compromising bioactivity?

Answer:

  • Ester-to-amide conversion : Replace the methyl ester with a tertiary amide to reduce hydrolysis by esterases (e.g., ’s benzamide derivative) .
  • Fluorine substitution : Introduce trifluoromethyl groups (as in ) to improve lipophilicity and resistance to oxidative metabolism .
  • Prodrug design : Mask the thioether group with a cleavable moiety (e.g., glucuronic acid) for targeted release in specific tissues .

Q. How do solvent choice and catalyst selection impact the regioselectivity of substitution reactions in the synthesis of this compound?

Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, enhancing nucleophilic attack at the oxadiazole’s C-2 position . Protic solvents (e.g., ethanol) may promote side reactions like hydrolysis .
  • Catalysts :
    • Sodium hydride : Facilitates deprotonation of thiols, improving thioether formation yields ().
    • Palladium catalysts : Enable Suzuki coupling for introducing aryl groups at specific positions (e.g., ’s nitrophenyl derivative) .

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